

# undecylbenzene chemical properties and structure

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## Compound of Interest

Compound Name: **Undecylbenzene**

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An In-Depth Technical Guide to the Chemical Properties and Structure of **Undecylbenzene**

## Introduction

**Undecylbenzene** (also known as 1-phenylundecane) is a member of the linear alkylbenzene (LAB) family, characterized by a phenyl group attached to a linear undecyl (C11) alkyl chain.<sup>[1]</sup> <sup>[2]</sup> As a higher-molecular-weight alkylbenzene, it serves as a crucial reference compound in environmental analysis, a model system for studying hydrophobic interactions, and a precursor in the synthesis of specialized surfactants and functional materials. Its distinct physicochemical properties, driven by the interplay between the aromatic ring and the long aliphatic chain, necessitate a thorough understanding for its effective application in research and development.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **undecylbenzene**, tailored for professionals in the scientific and drug development fields. The narrative emphasizes the causal relationships behind its chemical behavior and outlines validated experimental methodologies.

## Molecular Structure and Identification

The most common isomer is 1-phenylundecane, where the phenyl group is attached to the terminal carbon of the undecyl chain. The systematic IUPAC name for this compound is **undecylbenzene**.<sup>[1]</sup>

Key Identifiers:

- Molecular Formula: C<sub>17</sub>H<sub>28</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Weight: 232.40 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- CAS Number: 6742-54-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- InChIKey: XBEADGFTLHRJRB-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Canonical SMILES: CCCCCCCCCCCC1=CC=CC=C1[\[1\]](#)

Caption: 2D structure of 1-phenylundecane.

## Physicochemical Properties

The substantial non-polar alkyl chain dominates the physical properties of **undecylbenzene**, rendering it a colorless, oily liquid with low volatility and high lipophilicity. It is practically insoluble in water but soluble in non-polar organic solvents like chloroform and hexanes.[\[3\]](#)

Property	Value	Source(s)
Appearance	Colorless liquid with a mild odor	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[11]</a>
Melting Point	-5 °C (23 °F)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Boiling Point	316 °C (601 °F) at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Density	0.855 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Refractive Index (n <sup>20</sup> /D)	1.482	<a href="#">[3]</a> <a href="#">[9]</a>
Flash Point	>113 °C (>230 °F)	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Water Solubility	Insoluble	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[11]</a>
log K <sub>ow</sub> (Octanol/Water)	8.14 (estimated)	<a href="#">[1]</a>
Vapor Pressure	0.000242 mmHg (at 25 °C, estimated)	<a href="#">[1]</a>

## Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **undecylbenzene**. The expected spectral features are dictated by the distinct chemical environments of the aromatic and aliphatic moieties.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a primary tool for identification. The fragmentation pattern is characteristic of linear alkylbenzenes.

- Molecular Ion ( $M^{+\bullet}$ ): The molecular ion peak is expected at  $m/z$  232, corresponding to the molecular weight.[\[2\]](#)
- Base Peak: The most prominent peak in the spectrum is typically the tropylidium ion at  $m/z$  91. This stable carbocation is formed via a characteristic McLafferty-type rearrangement followed by benzylic C-C bond cleavage. Its high abundance is a hallmark of compounds containing a  $\text{Ph}-(\text{CH}_2)_n-$  (where  $n \geq 1$ ) moiety.
- Other Fragments: A secondary prominent peak is often observed at  $m/z$  105, resulting from cleavage at the beta-position to the ring. A series of smaller peaks separated by 14 Da (corresponding to  $-\text{CH}_2-$ ) may also be visible in the lower mass range.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

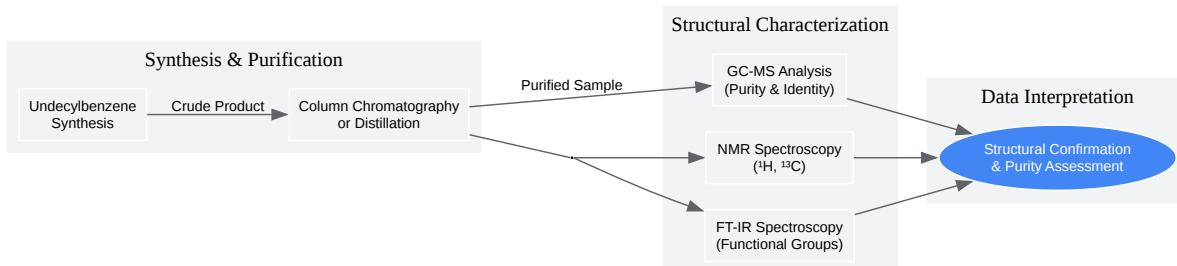
- $^1\text{H}$  NMR:
  - Aromatic Protons ( $\delta \approx 7.1\text{-}7.3$  ppm): A complex multiplet in this region integrates to 5 hydrogens, corresponding to the monosubstituted benzene ring.[\[1\]](#)
  - Benzylic Protons ( $\delta \approx 2.6$  ppm): A triplet integrating to 2 hydrogens corresponds to the  $-\text{CH}_2-$  group directly attached to the phenyl ring. The triplet splitting is due to coupling with the adjacent methylene group.
  - Aliphatic Protons ( $\delta \approx 1.2\text{-}1.6$  ppm): A broad, complex signal integrating to 18 hydrogens represents the nine methylene groups ( $-\text{CH}_2-$ ) in the middle of the alkyl chain.

- Terminal Methyl Protons ( $\delta \approx 0.9$  ppm): A triplet integrating to 3 hydrogens corresponds to the terminal  $-\text{CH}_3$  group, coupled to the adjacent methylene group.
- $^{13}\text{C}$  NMR:
  - Aromatic Carbons ( $\delta \approx 125\text{-}143$  ppm): Four signals are expected for the benzene ring carbons due to symmetry: one quaternary carbon (C-ipso) and three protonated carbons (C-ortho, C-meta, C-para).[1]
  - Aliphatic Carbons ( $\delta \approx 14\text{-}36$  ppm): Multiple distinct signals appear in the upfield region, corresponding to the 11 carbons of the alkyl chain.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Aromatic C-H Stretch ( $\approx 3030\text{-}3080\text{ cm}^{-1}$ ): Sharp, medium-to-weak absorptions characteristic of  $\text{sp}^2$  C-H bonds on the benzene ring.[12]
- Aliphatic C-H Stretch ( $\approx 2850\text{-}2960\text{ cm}^{-1}$ ): Strong, sharp absorptions from the  $\text{sp}^3$  C-H bonds of the long alkyl chain.[13]
- Aromatic C=C Stretch ( $\approx 1450\text{-}1600\text{ cm}^{-1}$ ): Two or three medium-to-weak bands resulting from the stretching vibrations within the benzene ring.[12]
- C-H Bending ( $\approx 690\text{-}770\text{ cm}^{-1}$ ): Strong out-of-plane bending vibrations that can help confirm the monosubstitution pattern of the benzene ring.



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Caption: Experimental workflow for synthesis and characterization.

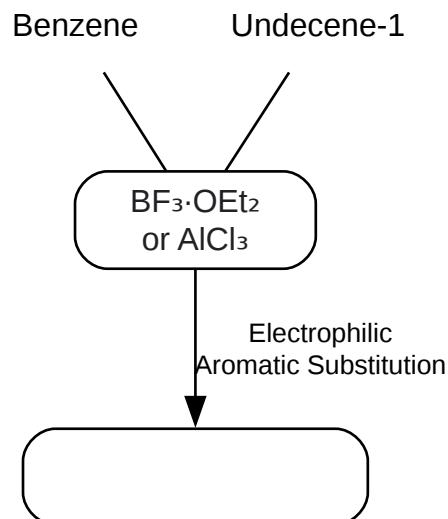
## Chemical Reactivity and Synthesis

The reactivity of **undecylbenzene** is twofold, involving both the aromatic ring and the aliphatic side chain.

- **Aromatic Ring Reactivity:** The benzene ring undergoes typical electrophilic aromatic substitution (EAS) reactions. The long alkyl group is an ortho-, para-director and a weak activator. Common reactions include nitration, sulfonation, halogenation, and further Friedel-Crafts reactions.[1][3][11]
- **Aliphatic Chain Reactivity:** The undecyl chain is relatively inert but can undergo free-radical substitution at high temperatures or under UV light, typically at the benzylic position, which is activated by the phenyl ring.

## Synthesis via Friedel-Crafts Alkylation

A standard and reliable method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This involves reacting benzene with an alkylating agent, such as an alkene (undecene-1) or an alcohol (undecan-1-ol), in the presence of a Lewis acid or strong acid catalyst.[14][15]



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Caption: Friedel-Crafts alkylation synthesis pathway.

## Experimental Protocol: Synthesis of sec-Undecylbenzene

This protocol is adapted from the alkylation of benzene with undecene-1.<sup>[14][15]</sup> The use of an alkene often leads to the formation of the more stable secondary carbocation, resulting in sec-**undecylbenzene** isomers rather than the linear 1-phenylundecane.

### I. Materials and Equipment:

- Benzene (reagent grade, excess)
- Undecene-1
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) or anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Three-necked round-bottomed flask
- Reflux condenser, dropping funnel, thermometer
- Magnetic stirrer and heating mantle

- Separatory funnel
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Rotary evaporator
- Distillation apparatus

## II. Procedure:

- **Setup:** Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Add a magnetic stir bar. Ensure the apparatus is dry and operated in a fume hood.
- **Initial Charge:** Charge the flask with benzene (e.g., a 10:1 molar ratio relative to undecene-1) and the catalyst (e.g., 20% by weight of benzene).[15]
- **Heating:** Begin stirring and heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 80 °C).[15]
- **Addition of Alkene:** Add undecene-1 dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.[15]
- **Reaction:** After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.[15]
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Carefully quench the reaction by slowly adding it to a beaker of ice-water.
  - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with the 5% sodium bicarbonate solution to neutralize any remaining acid.
  - Wash again with water and then with brine.

- Drying and Concentration:
  - Separate the organic layer and dry it over anhydrous magnesium sulfate.
  - Filter off the drying agent and remove the excess benzene using a rotary evaporator.
- Purification: Purify the resulting crude product by vacuum distillation to isolate the **undecylbenzene** product.

### III. Causality and Validation:

- Excess Benzene: Using benzene in large excess minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylation.
- Catalyst Choice:  $\text{BF}_3\cdot\text{OEt}_2$  is a milder Lewis acid than  $\text{AlCl}_3$  and can sometimes offer better selectivity. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.
- Temperature Control: Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side reactions.
- Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 3 (GC-MS, NMR, IR). The yield can be calculated based on the mass of the purified product.

## Safety and Handling

**Undecylbenzene** is a combustible liquid and should be handled with appropriate care.[\[3\]](#)[\[11\]](#)

- Hazards: It is incompatible with strong oxidizing agents, with which it can react vigorously.[\[1\]](#) [\[3\]](#)[\[11\]](#) It may also attack some forms of plastics.[\[3\]](#)[\[11\]](#) While toxicity data is limited, it is classified as very toxic to aquatic life, and release to the environment should be avoided.[\[4\]](#)
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[\[16\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[\[9\]](#)

- Fire Fighting: Use foam, dry chemical, or carbon dioxide extinguishers. Water may be ineffective for extinguishing fires.[\[1\]](#)

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